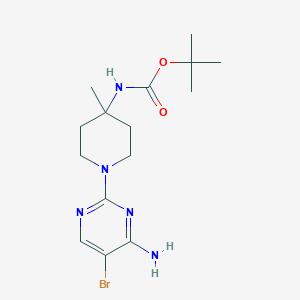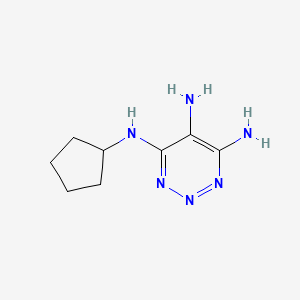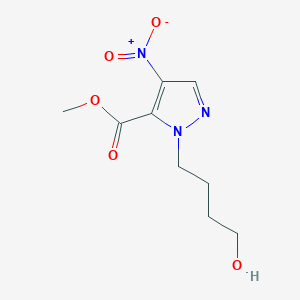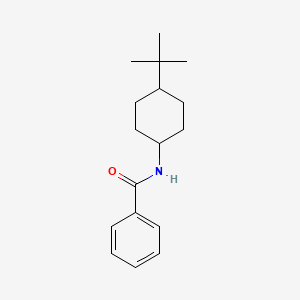
Boc-(s)-3-amino-2-(naphthalen-2-ylmethyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-(s)-3-amino-2-(naphthalen-2-ylmethyl)propanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of dichloromethane as a solvent and PyBop as a coupling reagent .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
Boc-(s)-3-amino-2-(naphthalen-2-ylmethyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reaction conditions can vary depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an amine derivative.
Applications De Recherche Scientifique
Boc-(s)-3-amino-2-(naphthalen-2-ylmethyl)propanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Boc-(s)-3-amino-2-(naphthalen-2-ylmethyl)propanoic acid involves its interaction with specific molecular targets and pathways. The Boc group protects the amino group during chemical reactions, allowing for selective modifications. The naphthalen-2-ylmethyl group may interact with various biological targets, influencing the compound’s overall activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other amino acid derivatives with different protecting groups or aromatic substituents. Examples include:
- Boc-(s)-3-amino-2-(phenylmethyl)propanoic acid
- Fmoc-(s)-3-amino-2-(naphthalen-2-ylmethyl)propanoic acid
Uniqueness
Boc-(s)-3-amino-2-(naphthalen-2-ylmethyl)propanoic acid is unique due to the combination of the Boc protecting group and the naphthalen-2-ylmethyl substituent. This combination provides specific chemical properties and reactivity that distinguish it from other similar compounds .
Propriétés
Formule moléculaire |
C19H23NO4 |
|---|---|
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
(2S)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3-naphthalen-2-ylpropanoic acid |
InChI |
InChI=1S/C19H23NO4/c1-19(2,3)24-18(23)20-12-16(17(21)22)11-13-8-9-14-6-4-5-7-15(14)10-13/h4-10,16H,11-12H2,1-3H3,(H,20,23)(H,21,22)/t16-/m0/s1 |
Clé InChI |
BFBAJLQTONSFEB-INIZCTEOSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)NC[C@H](CC1=CC2=CC=CC=C2C=C1)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)NCC(CC1=CC2=CC=CC=C2C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


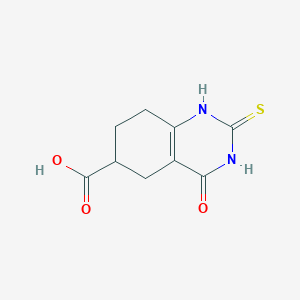

![Methyl 1,4-dimethyldibenzo[b,d]furan-2-carboxylate](/img/structure/B13997752.png)
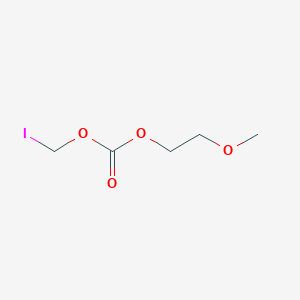
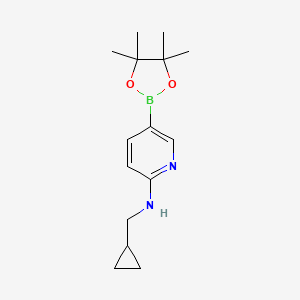

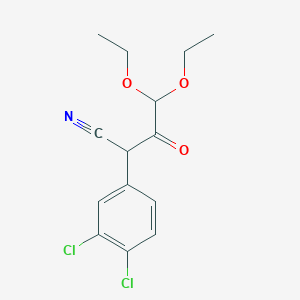
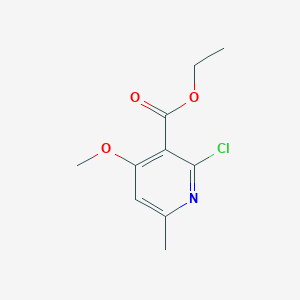
![6-nitro-3-[(1E)-2-(pyridin-2-yl)ethenyl]-1H-indazole](/img/structure/B13997787.png)
